molecular formula C15H20ClFN2O3S B7082980 N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide

Cat. No.: B7082980
M. Wt: 362.8 g/mol
InChI Key: PDEGHBRJQWUFNW-UHFFFAOYSA-N
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Description

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a sulfonamide group, and a substituted phenyl ring, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O3S/c1-10-15(5-7-22-10)23(20,21)18-11-4-6-19(9-11)12-2-3-13(16)14(17)8-12/h2-3,8,10-11,15,18H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGHBRJQWUFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)S(=O)(=O)NC2CCN(C2)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the substituted phenyl ring. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Substituted Phenyl Ring: This step involves the use of halogenated benzene derivatives, such as 4-chloro-3-fluorobenzene, which undergoes nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The halogenated phenyl ring allows for nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-4-methylpyridine-3-sulfonamide
  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Chloro-2-(trifluoromethyl)aniline

Uniqueness

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-2-methyloxolane-3-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

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